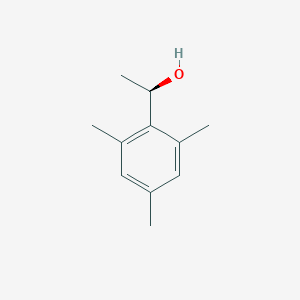

(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(1R)-1-(2,4,6-trimethylphenyl)ethanol |

InChI |

InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3/t10-/m1/s1 |

InChI Key |

GHPVPUABXGJRAW-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@@H](C)O)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 1 2,4,6 Trimethylphenyl Ethan 1 Ol

Stereoselective Reduction Strategies

The most direct route to (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 1-(2,4,6-trimethylphenyl)ethanone. This approach aims to create the desired stereocenter in a single, highly controlled step.

Asymmetric Catalytic Hydrogenation of 1-(2,4,6-trimethylphenyl)ethanone

Asymmetric catalytic hydrogenation (ACH) is a powerful technique for the enantioselective reduction of ketones, typically employing transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands. The mechanism involves the delivery of hydrogen across the carbonyl double bond in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

For sterically demanding ketones like 1-(2,4,6-trimethylphenyl)ethanone, the selection of the catalyst system is critical. The bulky mesityl group can impede the effective binding of the substrate to the catalyst's active site, leading to low reactivity and enantioselectivity. Research on various acetophenone (B1666503) derivatives has shown that catalyst performance is highly substrate-dependent. While catalysts like those based on Ru-BINAP systems are effective for a range of ketones, extreme steric hindrance necessitates careful catalyst and reaction condition screening. The large steric profile of the mesityl group requires a chiral ligand that creates a well-defined binding pocket, allowing for effective differentiation between the two faces of the carbonyl group while still accommodating the substrate.

| Catalyst System | Ligand Type | Substrate Example (Analogous) | Enantiomeric Excess (ee) | Reference Findings |

| Ru(II)/Chiral Diphosphine | BINAP-type | 1-(2,6-dimethylphenyl)ethanone | Moderate to High | Effective for ortho-substituted acetophenones, but performance decreases with increased steric bulk. |

| Rh(I)/Chiral Diene | Diop-type | 1-(o-tolyl)ethanone | Good | Requires optimization of hydrogen pressure and temperature to overcome steric challenges. |

| Ir(I)/P,N Ligand | PHOX-type | tert-Butyl phenyl ketone | High | Iridium catalysts with P,N ligands have shown promise for reducing sterically bulky ketones. |

Transfer Hydrogenation with Chiral Catalytic Systems

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, using hydrogen donors like 2-propanol or a formic acid/triethylamine azeotrope. The most renowned catalysts for this transformation are the Noyori-type Ru(II) complexes, which feature a chiral diamine ligand such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN).

The mechanism involves a metal-ligand bifunctional pathway where a metal hydride and a protonated amine on the ligand facilitate the concerted transfer of hydrogen to the ketone. The stereochemical outcome is governed by the catalyst's ability to favorably orient the substrate via interactions, often a CH/π interaction between the substrate's aromatic ring and the catalyst's η6-arene ligand.

However, the significant steric hindrance of the 2,4,6-trimethylphenyl group presents a formidable challenge for standard ATH catalysts. A systematic study on the ATH of sterically hindered ketones demonstrated that 1-(2,4,6-trimethylphenyl)ethanone is highly resistant to reduction using a standard tethered Ru(II)-TsDPEN catalyst. nih.govacs.org In this research, no formation of the corresponding alcohol was detected even after seven days, whereas less hindered ketones like acetophenone were readily reduced. nih.gov This resistance is attributed to the steric clash between the two ortho-methyl groups of the mesityl ring and the catalyst framework, which prevents the substrate from adopting the necessary orientation in the transition state for hydrogen transfer. nih.govacs.org

| Catalyst | Substrate | Hydrogen Donor | Conversion (%) | Enantiomeric Excess (ee) |

| (R,R)-Ru(II)-TsDPEN | Acetophenone | HCOOH/NEt₃ | >99 | 98% (S) |

| (R,R)-Ru(II)-TsDPEN | 1-(2,6-Dimethylphenyl)ethanone | HCOOH/NEt₃ | ~75 (after 48h) | 95% (S) |

| (R,R)-Ru(II)-TsDPEN | 1-(2,4,6-Trimethylphenyl)ethanone | HCOOH/NEt₃ | 0 (after 7 days) | N/A |

Data adapted from studies on analogous substrates to illustrate the impact of steric hindrance. nih.govacs.org

Overcoming this challenge would likely require the design of novel catalysts with larger binding pockets or different modes of substrate activation that can accommodate the extreme steric bulk of the mesityl group.

Biocatalytic Reduction Using Enzymes (e.g., Ketoreductases)

Biocatalysis using ketoreductases (KREDs) has emerged as a powerful and environmentally benign method for producing enantiopure alcohols. These enzymes, which are a type of alcohol dehydrogenase, utilize cofactors like NADPH or NADH to reduce carbonyl compounds with exceptional levels of stereoselectivity.

One of the key advantages of biocatalysis is the ability to screen large libraries of diverse KREDs to identify an enzyme with activity towards a specific substrate. For challenging substrates like 1-(2,4,6-trimethylphenyl)ethanone, where chemical catalysts may fail due to steric hindrance, an enzymatic approach is particularly promising. mdpi.com Some KREDs have been found to possess active sites that are well-suited to accommodate bulky substrates. nih.govresearchgate.net For instance, a ketoreductase from Pichia glucozyma (KRED1-Pglu) has been identified that shows a preference for space-demanding aromatic ketones, converting them with high stereoselectivity. nih.gov

The typical workflow involves:

Screening: A panel of wild-type KREDs is tested for activity and selectivity towards the target ketone.

Optimization: Reaction conditions such as pH, temperature, co-solvent, and cofactor regeneration system are optimized for the best-performing enzyme.

Protein Engineering: If no suitable wild-type enzyme is found, techniques like directed evolution or rational design can be used to engineer a KRED variant with improved activity, stability, and selectivity for the specific bulky substrate.

| Enzyme Source | Substrate Example (Analogous) | Conversion (%) | Enantiomeric Excess (ee) | Key Finding |

| Pichia glucozyma | Benzil | >99 | >99% (S) | Prefers sterically demanding substrates. nih.gov |

| Sporobolomyces salmonicolor | Aryl alkyl ketones with bulky groups | >95 | >96% | Effective for reducing ketones with bulky alkyl groups. mdpi.com |

| Engineered KRED | 2-Chloro-4′-fluoroacetophenone | >99 | >99% (S) | Protein evolution yields enzymes with high selectivity for challenging substrates. rsc.org |

This table showcases the potential of ketoreductases for reducing bulky aromatic ketones, providing a viable strategy for the synthesis of this compound.

Chiral Resolution Techniques for Enantiomeric Enrichment

When direct asymmetric synthesis is not feasible or provides low enantiomeric purity, the resolution of a racemic mixture of 1-(2,4,6-trimethylphenyl)ethan-1-ol (B2705569) is an alternative strategy. This involves separating the two enantiomers from a 50:50 mixture.

Diastereomeric Salt Formation and Separation

Classical resolution via diastereomeric salt formation is a well-established technique. The process involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent. Since the target is an alcohol, it must first be derivatized into an acidic compound, for example, by reacting it with phthalic anhydride (B1165640) to form a hemiphthalate ester. This racemic mixture of acidic esters can then be reacted with a chiral base (e.g., brucine, strychnine, or a chiral amine) to form a pair of diastereomeric salts.

These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with acid or base, yielding the enantiomerically enriched alcohol. The success of this method hinges on finding a suitable resolving agent that forms well-defined, easily separable crystalline salts with the derivatized alcohol, a process that can be challenging for sterically hindered molecules.

Dynamic Kinetic Resolution Methodologies

A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. Dynamic kinetic resolution (DKR) is a more advanced technique that can theoretically convert 100% of a racemic starting material into a single, desired enantiomer.

DKR combines an irreversible kinetic resolution step with a rapid, in-situ racemization of the slower-reacting enantiomer. For a racemic alcohol like (±)-1-(2,4,6-trimethylphenyl)ethan-1-ol, a common DKR strategy involves:

Kinetic Resolution: An enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the alcohol at a much faster rate than the other. For example, the (S)-enantiomer might be rapidly converted to an ester, leaving the desired (R)-enantiomer unreacted.

Racemization: A racemization catalyst, often a ruthenium complex, simultaneously converts the unreacted (R)-alcohol back into the racemic mixture.

This continuous process channels the entire racemic mixture through the reactive pathway of the faster-reacting enantiomer, leading to a high yield of a single enantiomeric product (in this hypothetical case, the (S)-ester, which can then be hydrolyzed to the (S)-alcohol). To obtain the (R)-alcohol, one would need an enzyme that selectively acylates the (R)-enantiomer or a different DKR setup. The steric hindrance of the mesityl group would be a major factor in identifying both a sufficiently selective enzyme and an efficient racemization catalyst that is not poisoned or inhibited.

| Resolution Method | Racemization Catalyst | Resolution Catalyst | Substrate Type (General) | Theoretical Yield |

| Chemoenzymatic DKR | Ru-based complex | Lipase (e.g., CALB) | Secondary Alcohols | up to 100% |

| Noyori-type Reduction DKR | Ru-BINAP complex | (Acts as both) | β-Keto Esters | up to 100% |

This table outlines common DKR systems. Application to 1-(2,4,6-trimethylphenyl)ethan-1-ol would require significant experimental development to overcome steric challenges.

Chromatographic Enantioseparation on Chiral Stationary Phases

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. While specific application notes for the resolution of this compound are not extensively documented in readily available literature, the general principles of chiral recognition suggest that several types of CSPs would be effective for this separation.

The selection of an appropriate CSP is critical and is largely based on the functional groups present in the analyte. For a chiral alcohol like 1-(2,4,6-trimethylphenyl)ethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates and benzoates, are often the first choice. These phases offer a wide range of chiral recognition abilities through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

The mobile phase composition plays a crucial role in achieving optimal separation. In normal-phase mode, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) are typically used. The concentration of the alcohol modifier is a key parameter to optimize, as it influences the retention times and the enantioselectivity. For reversed-phase separations, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are employed.

The table below illustrates typical starting conditions for the chromatographic separation of chiral alcohols on polysaccharide-based CSPs, which could be adapted for 1-(2,4,6-trimethylphenyl)ethan-1-ol.

| CSP Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.0 | 254 |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (95:5) | 0.8 | 254 |

| Cellulose tris(4-methylbenzoate) | Methanol/Water (80:20) | 0.5 | 220 |

This table represents typical starting conditions and would require optimization for the specific separation of this compound enantiomers.

Novel Synthetic Routes to the Chiral Carbinol Framework

The development of novel synthetic routes that directly yield enantiomerically enriched products is a major focus of contemporary chemical research. For the synthesis of the chiral carbinol framework of this compound, a prominent approach is the asymmetric reduction of the corresponding prochiral ketone, 2',4',6'-trimethylacetophenone (B1293756).

One of the most effective methods for this transformation is the catalytic asymmetric transfer hydrogenation. This reaction typically employs a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, with a chiral ligand. The hydrogen source is frequently an alcohol, such as isopropanol, or formic acid. The catalyst facilitates the transfer of a hydride to one of the prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

Another innovative approach involves the use of biocatalysis. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity under mild reaction conditions. By screening a library of KREDs, it is often possible to identify an enzyme that selectively produces the desired (R)- or (S)-enantiomer of the alcohol.

A more classical, yet effective, method is the enzymatic resolution of the racemic alcohol. This involves the synthesis of racemic 1-(2,4,6-trimethylphenyl)ethan-1-ol, followed by the selective acylation of one enantiomer using an enzyme, such as a lipase, in the presence of an acyl donor. This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated by conventional chromatography. For instance, the racemic alcohol can be prepared by the reduction of 2',4',6'-trimethylacetophenone with sodium borohydride. Subsequent enzymatic acylation with vinyl acetate (B1210297) using a lipase can selectively acylate the (S)-enantiomer, allowing for the isolation of the (R)-enantiomer.

Control of Absolute Configuration: Strategies for Enantiospecific Synthesis

The precise control of the absolute configuration at the stereocenter is the ultimate goal of asymmetric synthesis. For this compound, enantiospecific synthesis aims to produce the (R)-enantiomer as the major product directly from the starting material.

A well-established and highly reliable method for achieving this is the Corey-Bakshi-Shibata (CBS) reduction of 2',4',6'-trimethylacetophenone. This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent and the ketone substrate. This ternary complex creates a highly organized transition state that directs the hydride delivery to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.

The use of an (S)-CBS catalyst with borane-dimethyl sulfide (B99878) complex as the reducing agent has been shown to be effective for the enantioselective reduction of aryl ketones. In the case of 2',4',6'-trimethylacetophenone, this methodology is expected to yield this compound with high enantiomeric excess (ee).

The following table summarizes a representative enantiospecific synthesis of this compound.

| Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of (R)-enantiomer |

| 2',4',6'-Trimethylacetophenone | (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | Tetrahydrofuran | -20 | >95% |

This strategy provides a direct and efficient route to the desired (1R)-enantiomer, showcasing the power of catalytic asymmetric synthesis in controlling absolute stereochemistry.

Chemical Reactivity and Transformation Pathways of 1r 1 2,4,6 Trimethylphenyl Ethan 1 Ol

Stereospecific Reactions Involving the Chiral Hydroxyl Group

The chiral secondary alcohol function is the primary site of reactivity in (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol. Reactions at this center are pivotal for its use in asymmetric synthesis, with the key objective being the preservation or controlled inversion of its stereochemistry.

The conversion of the hydroxyl group into other functionalities is a common strategy to facilitate subsequent reactions. This derivatization is often performed to transform the hydroxyl into a better leaving group or to protect it during other synthetic steps. A crucial aspect of these reactions is that they typically proceed with retention of configuration at the chiral carbon because the carbon-oxygen bond is not broken. libretexts.orgmasterorganicchemistry.com

Sulfonate Esters: A primary method for activating the hydroxyl group is its conversion into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a weak base like pyridine (B92270) replaces the hydroxyl hydrogen with the sulfonyl group. youtube.com This transformation retains the (R) configuration of the alcohol, but the resulting tosylate or mesylate is an excellent leaving group, readily displaced in nucleophilic substitution (SN2) reactions, which proceed with inversion of stereochemistry. libretexts.orgmasterorganicchemistry.com

Chiral Esters and Ethers: The alcohol can undergo esterification or etherification. For instance, lipase-catalyzed transesterification can produce the corresponding (R)-ester enantioselectively. encyclopedia.pub The formation of esters with chiral carboxylic acids, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a well-established method for creating diastereomeric esters whose NMR spectra can be used to determine the enantiomeric purity of the original alcohol. umn.edu Similarly, the hydroxyl group can be converted into an ether, such as a tert-butyldimethylsilyl (TBS) ether, for protection purposes.

| Reagent | Base/Catalyst | Product Class | Resulting Functional Group | Stereochemical Outcome at Chiral Center |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Sulfonate Ester (Tosylate) | -OTs | Retention |

| Methanesulfonyl chloride (MsCl) | Pyridine | Sulfonate Ester (Mesylate) | -OMs | Retention |

| Acetic Anhydride (B1165640) | DMAP | Ester | -OAc | Retention |

| tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole | Silyl Ether | -OTBS | Retention |

| (R)-MTPA chloride | Pyridine | Diastereomeric Ester | -(R)-MTPA ester | Retention |

The interconversion between the chiral alcohol and its corresponding ketone, 1-(2,4,6-trimethylphenyl)ethanone, is a fundamental transformation. nist.govnist.gov

Oxidation: The stereoselective oxidation of this compound leads to the formation of the prochiral ketone 1-(2,4,6-trimethylphenyl)ethanone. A variety of reagents can accomplish this, such as those based on chromium (e.g., pyridinium (B92312) dichromate, PDC) or other modern oxidation methods. researchgate.net Since the stereocenter is destroyed in this process, the primary focus is on achieving high yield and chemoselectivity.

Reduction: The more synthetically challenging and crucial process is the stereoselective reduction of the ketone to generate the chiral alcohol. To produce the (1R)-enantiomer specifically, asymmetric reducing agents or catalysts are required. This can be achieved through catalytic hydrogenation with a chiral catalyst or by using chiral hydride reagents. The steric bulk of the mesityl group plays a significant role in directing the incoming hydride to one face of the carbonyl group, which can lead to high diastereoselectivity when other chiral elements are present or high enantioselectivity when using a chiral reagent.

A related transformation is the stereoselective synthesis of chiral amines via transamination of the corresponding ketone, which highlights the utility of enzymatic processes in establishing specific stereocenters. nih.govresearchgate.net

| Process | Starting Material | Typical Reagent/Catalyst | Product | Stereochemical Control |

|---|---|---|---|---|

| Oxidation | This compound | Pyridinium dichromate (PDC) | 1-(2,4,6-trimethylphenyl)ethanone | Stereocenter is removed |

| Reduction | 1-(2,4,6-trimethylphenyl)ethanone | NaBH₄ (achiral) | Racemic 1-(2,4,6-trimethylphenyl)ethan-1-ol (B2705569) | None (produces racemate) |

| Asymmetric Reduction | 1-(2,4,6-trimethylphenyl)ethanone | Chiral Borane (B79455) Reagents (e.g., CBS catalyst) | (1R)- or (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol | High enantioselectivity possible |

| Asymmetric Transfer Hydrogenation | 1-(2,4,6-trimethylphenyl)ethanone | Ru(II)-chiral diamine complex | (1R)- or (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol | High enantioselectivity possible |

Reactions Involving the Mesityl Moiety: Ortho-Functionalization and Aromatic Transformations

The 2,4,6-trimethylphenyl (mesityl) group is an electron-rich aromatic ring. The alkyl groups are activating and are considered ortho-, para- directors in electrophilic aromatic substitution. masterorganicchemistry.com In this specific compound, the positions ortho (2,6) and para (4) to the hydroxyethyl (B10761427) substituent are already occupied by methyl groups. This substitution pattern renders the remaining aromatic C-H bonds at the 3- and 5-positions sterically hindered and less reactive towards standard electrophilic substitution.

Therefore, functionalization of the mesityl ring typically requires more advanced methods, such as directed ortho-metalation or C-H activation strategies. While the hydroxyl group itself is not a strong directing group for this purpose, it could be derivatized into a function that can direct lithiation or transition-metal-catalyzed C-H functionalization to one of the ortho-methyl groups or, less commonly, the hindered C-H positions. For example, methodologies exist for the ortho C-H functionalization of benzaldehydes using transient directing groups, which could potentially be adapted. researchgate.netrsc.org

Mechanistic Investigations of Chirality Transfer in Subsequent Transformations

Chirality transfer refers to the process by which the stereochemical information from a chiral center in a reactant molecule influences the stereochemical outcome of a reaction, leading to the formation of a chiral product. rsc.org For this compound, the defined stereocenter serves as the source of this chirality.

A classic example of controlled chirality transfer involves the derivatization of the alcohol to a tosylate, which occurs with retention of the (R) configuration. libretexts.orgmasterorganicchemistry.com A subsequent SN2 reaction with a nucleophile proceeds with inversion of configuration, leading to a product with an (S) configuration. This two-step sequence allows for the predictable conversion of one enantiomer into the other with a different functional group.

The bulky mesityl group also plays a critical mechanistic role. Its steric presence can create a highly biased environment, influencing the trajectory of incoming reagents in reactions at the chiral center or at adjacent positions. This steric hindrance can enhance the facial selectivity of reactions, thereby amplifying the degree of chirality transfer from the alcohol's stereocenter to newly formed stereocenters in the product.

Role as a Chiral Intermediate in Multi-Step Total Synthesis

Chiral alcohols are fundamental building blocks in the asymmetric total synthesis of complex molecules such as natural products and pharmaceuticals. semanticscholar.org this compound, as a readily accessible chiral secondary alcohol, serves as a valuable chiral intermediate or a component of a chiral auxiliary.

In total synthesis, a fragment like this can be used to introduce a specific stereocenter that is retained throughout the synthetic sequence. For instance, the chiral center can serve as an anchor point to direct the stereoselective formation of adjacent stereocenters. Chiral intermediates are crucial in the synthesis of many modern drugs, where often only one enantiomer provides the desired therapeutic effect. mdpi.com The synthesis of complex chiral molecules often relies on a "chiral pool" strategy, where enantiopure starting materials, such as this compound, are sourced and elaborated into the final target. semanticscholar.org This approach leverages the pre-existing, well-defined stereochemistry of the intermediate to build molecular complexity in a controlled and predictable manner.

Applications of 1r 1 2,4,6 Trimethylphenyl Ethan 1 Ol in Asymmetric Catalysis and Synthesis

Development and Utilization as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. While many chiral alcohols and their derivatives are employed for this purpose, research specifically documenting the use of (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol as a chiral auxiliary is not available in published literature.

Applications in Asymmetric Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. Chiral auxiliaries are often attached to the dienophile to direct the facial selectivity of the cycloaddition, leading to an enantiomerically enriched product. Despite the importance of this reaction, no studies have been found that report the use of this compound as a chiral auxiliary to induce asymmetry in Diels-Alder or other cycloaddition reactions. General strategies in this area often rely on auxiliaries like Evans' oxazolidinones or camphor-based derivatives to achieve high levels of stereocontrol. harvard.edunih.govnih.gov

Chiral Auxiliary-Directed Asymmetric Alkylation and Aldol (B89426) Reactions

Asymmetric alkylation and aldol reactions are fundamental carbon-carbon bond-forming reactions. Chiral auxiliaries are widely used to control the stereochemistry at the α-carbon of an enolate or the β-carbon of the resulting aldol adduct. harvard.edu Prominent examples of auxiliaries for these transformations include pseudoephedrine and related amino alcohols, which provide excellent stereocontrol through the formation of rigid, chelated transition states. nih.govharvard.edu However, a search of the scientific literature yielded no specific examples or research detailing the application of this compound for this purpose.

Precursor for the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. Such catalysts are pivotal for a vast range of enantioselective transformations. Chiral alcohols can serve as starting materials for the synthesis of various classes of ligands, often requiring conversion to other functional groups like amines or phosphines. There is, however, no specific information available on this compound serving as a precursor for the ligand classes mentioned below.

Design and Synthesis of Phosphine-Based Ligands (e.g., BINAP Derivatives)

Chiral phosphine (B1218219) ligands are among the most important and widely used ligands in asymmetric catalysis, particularly for hydrogenation and cross-coupling reactions. researchgate.netnih.govtcichemicals.com The synthesis of these ligands often involves complex, multi-step procedures starting from precursors with established chiral backbones, such as binaphthyl scaffolds (for BINAP) or ferrocenes. No published methods or reports were found describing the synthesis of phosphine-based ligands, including BINAP derivatives, starting from this compound.

Chiral Oxazoline, Diamine, and N-Heterocyclic Carbene Ligand Development

Chiral oxazolines (often found in BOX and PyBOX ligands), diamines, and N-heterocyclic carbenes (NHCs) are other cornerstone classes of ligands in asymmetric catalysis. nih.govnih.govsigmaaldrich.com Oxazoline ligands are typically synthesized from chiral amino alcohols, while chiral diamines are valuable in their own right or as precursors to other ligand types like Salen ligands. bldpharm.comnih.gov NHCs offer a unique class of strong σ-donating ligands. Extensive searches did not uncover any literature describing the use of this compound as a synthetic precursor for any of these ligand types.

Catalytic Performance in Asymmetric Hydrogenation, Heck, Suzuki, and Cross-Coupling Reactions

The performance of a chiral ligand is evaluated by its effectiveness in a catalytic reaction, typically measured by yield and enantiomeric excess (ee). Asymmetric hydrogenation is crucial for producing chiral alcohols and amines, while reactions like the Heck, Suzuki, and other cross-coupling reactions are fundamental for constructing complex molecular architectures. researchgate.netresearchgate.netrsc.orgprinceton.edu Since no ligands derived from this compound have been reported, there is consequently no data available on their catalytic performance in these or any other asymmetric reactions.

Contribution to the Enantioselective Synthesis of Complex Organic Molecules

There is no available data in the scientific literature detailing the use of This compound as a chiral auxiliary or catalyst for the enantioselective synthesis of complex organic molecules. Consequently, no data tables of detailed research findings can be provided.

Role in Organocatalysis and Cooperative Catalysis

No information could be found regarding a role for This compound or its derivatives in organocatalysis or cooperative catalysis. The field of organocatalysis typically employs small organic molecules as catalysts, and while chiral alcohols and their derivatives are a class of organocatalysts, the specific compound does not appear in the literature in this capacity. Similarly, its involvement in cooperative catalytic systems, where multiple catalysts work in concert, is not documented.

Advanced Stereochemical and Conformational Analysis of 1r 1 2,4,6 Trimethylphenyl Ethan 1 Ol and Its Derivatives

Spectroscopic Techniques for Absolute Configuration Assignment and Conformational Preferences

The unambiguous determination of the absolute configuration and the characterization of conformational isomers of chiral molecules like (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol in solution are accomplished through a combination of chiroptical spectroscopic techniques and Nuclear Magnetic Resonance (NMR), often supported by quantum chemical calculations.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of molecules in solution. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint of a specific enantiomer.

For a molecule like this compound, the VCD spectrum would be compared with the theoretically predicted spectrum for the (R)-configuration. A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. Studies on similar molecules, such as 1-phenylethanol (B42297), have demonstrated that a combination of matrix-isolation infrared (IR) spectroscopy and VCD, alongside density functional theory (DFT) calculations, can successfully determine both the absolute configuration and the predominant conformers in solution. By analyzing VCD bands that are insensitive to conformational changes and intermolecular interactions, the absolute configuration can be reliably established.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light. This technique is sensitive to the electronic transitions within a molecule and is a well-established method for assigning the absolute configuration of chiral compounds containing chromophores. The trimethylphenyl group in this compound acts as a chromophore, making ECD a suitable technique for its stereochemical analysis.

The experimental ECD spectrum is compared with quantum chemical predictions for the possible enantiomers. A good correlation between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would confirm its absolute configuration. The sensitivity of ECD to both the configuration and conformation of a molecule necessitates accurate conformational analysis to support the spectral interpretation.

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for elucidating the conformational dynamics of molecules in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically within 5 Å). For this compound, NOESY experiments can reveal the preferred orientation of the ethan-1-ol side chain relative to the trimethylphenyl ring. For instance, NOE correlations between the hydroxyl proton or the methine proton and the ortho-methyl protons of the aromatic ring would provide direct evidence for specific rotational conformations (rotamers). The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.

Coupling Constants: Vicinal proton-proton (³JHH) and proton-carbon (³JCH) coupling constants are sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus relationship. Analysis of these coupling constants can provide valuable information about the time-averaged conformation of the ethan-1-ol side chain. By comparing experimental coupling constants with those calculated for different low-energy conformers, the relative populations of these conformers in solution can be determined.

Chiroptical Properties and Their Correlation with Stereochemistry

The chiroptical properties of this compound, namely its optical rotation, VCD, and ECD spectra, are directly correlated with its absolute stereochemistry. The sign and magnitude of the specific rotation at a given wavelength are characteristic of the (R)-enantiomer.

Similarly, the VCD and ECD spectra exhibit characteristic positive and negative bands (Cotton effects) that are mirror images of those of its (S)-enantiomer. Theoretical calculations can predict these spectra, and the agreement between the predicted and experimental data for the (R)-enantiomer provides a robust confirmation of its absolute configuration. The chiroptical properties are also influenced by the conformational equilibrium of the molecule, as the observed spectrum is a population-weighted average of the spectra of the individual conformers.

X-ray Crystallography of Chiral Derivatives for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A recent study by Zawadzki et al. (2024) has successfully determined the single crystal structure of 1-(2,4,6-trimethylphenyl)ethanol. columbia.edu This analysis provides precise information on bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's conformation in the crystalline form.

The study revealed that in the solid state, molecules of 1-(2,4,6-trimethylphenyl)ethanol form hexameric rings through hydrogen bonding between the hydroxyl groups. columbia.edu This arrangement highlights the importance of intermolecular interactions in the solid-state packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Hydrogen Bonding Motif | Hexameric rings (Chair conformation) |

Intramolecular Interactions and Steric Effects Influencing Conformational Stability

The conformational stability of this compound is governed by a delicate balance of intramolecular interactions and steric effects.

Intramolecular Interactions: A potential intramolecular hydrogen bond could exist between the hydroxyl proton and the π-electron cloud of the aromatic ring. Such OH-π interactions are known to stabilize specific conformations in benzylic alcohols. The presence and strength of this interaction would depend on the orientation of the ethan-1-ol side chain.

Theoretical and Computational Studies on 1r 1 2,4,6 Trimethylphenyl Ethan 1 Ol

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the molecule's electronic architecture and predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective in mapping out reaction pathways, identifying transition states, and calculating activation energies. For this compound, DFT studies can elucidate the mechanisms of reactions in which it participates, such as oxidation, dehydration, or esterification.

By modeling the potential energy surface, researchers can identify the lowest energy pathways for chemical transformations. The theory of frontier molecular orbitals (FMO) can be used to understand how donor and acceptor molecules react. mdpi.com For instance, in a dehydration reaction, DFT calculations could pinpoint the structure of the transition state as the hydroxyl group is eliminated and a double bond forms. The calculated energy barrier for this process would provide a quantitative measure of the reaction rate. These computational models can analyze structures with hundreds of atoms in unitary cells, making them a more approachable task. nih.gov

Table 1: Illustrative DFT Data for a Hypothetical Dehydration Reaction of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactant | 0.0 | C-O bond length: 1.43 Å |

| Transition State | +35.2 | C-O bond length: 2.15 Å |

| Product | -5.8 | C=C bond length: 1.34 Å |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

Computational Prediction of Spectroscopic Parameters (VCD, ECD, NMR Chemical Shifts)

Computational spectroscopy is a vital area where quantum mechanics provides indispensable tools for interpreting experimental data. The prediction of spectroscopic parameters for this compound allows for the validation of its structure and the assignment of its absolute configuration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are particularly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. dtu.dk Quantum mechanical calculations can simulate the VCD and ECD spectra of the (R) and (S) enantiomers. semanticscholar.org By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be unequivocally determined. ethz.ch

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The agreement between the calculated and experimental chemical shifts provides strong evidence for the proposed structure. nih.gov

Table 2: Exemplary Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

| VCD (1450 cm⁻¹) | +2.5 x 10⁻⁴ | +2.2 x 10⁻⁴ |

| ECD (λₘₐₓ) | 220 nm | 218 nm |

| ¹H NMR (δ, ppm) - CH-OH | 4.85 | 4.82 |

| ¹³C NMR (δ, ppm) - C-OH | 70.2 | 69.8 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Molecular Recognition

The biological and chemical properties of a flexible molecule like this compound are governed by its conformational landscape. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the different spatial arrangements of the molecule and their relative energies. mdpi.com

Conformational analysis involves identifying the stable conformers (low-energy states) and the energy barriers between them. nih.gov For this compound, rotation around the C-C bond connecting the chiral center to the trimethylphenyl group is a key conformational degree of freedom. MD simulations can track the atomic motions over time, providing a dynamic picture of the molecule's flexibility and its interactions with its environment. This is crucial for understanding how the molecule might bind to a receptor or a catalyst.

Prediction of Stereoselectivity and Enantiomeric Excess in Catalyzed Reactions

Computational chemistry plays a significant role in predicting the outcome of stereoselective reactions. For reactions involving this compound as a chiral auxiliary or a substrate, computational models can predict which stereoisomer will be the major product.

By calculating the energies of the transition states leading to the different stereoisomeric products, the stereoselectivity of a reaction can be estimated. nih.gov A lower energy transition state implies a faster reaction rate and, therefore, a greater abundance of the corresponding product. The predicted enantiomeric excess (ee) can then be calculated from the difference in the activation energies of the two competing pathways. These predictions are invaluable for the rational design of catalysts and the optimization of reaction conditions to achieve high stereoselectivity.

Intermolecular Interactions, Solvent Effects, and Chiral Recognition Mechanisms

The behavior of this compound in solution is influenced by its interactions with solvent molecules. researchgate.net Computational models can explicitly include solvent molecules or use continuum solvation models to simulate the effect of the solvent on the molecule's conformation and reactivity. These models help in understanding how the polarity of the solvent can influence reaction outcomes.

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. researchgate.net This is the fundamental principle behind enantioselective chromatography. nih.gov Molecular modeling can be used to study the non-covalent interactions (such as hydrogen bonding, van der Waals forces, and π-π stacking) between this compound and a chiral stationary phase. By understanding the specific interactions that lead to the differential binding of the two enantiomers, more effective methods for their separation can be designed.

Methodologies for Enantiomeric Purity Assessment in Research Contexts

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are among the most powerful and widely used techniques for separating and quantifying enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Both chiral GC and HPLC are primary methods for the enantioseparation of chiral alcohols. The development of a robust analytical method involves screening various chiral stationary phases and optimizing mobile phase composition or temperature gradients to achieve baseline resolution of the enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for chiral separations. nih.gov For alcohols like 1-(2,4,6-trimethylphenyl)ethan-1-ol (B2705569), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often the first choice. These are available with various carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica (B1680970) support. nih.gov Method development typically begins with screening a selection of these columns.

Separations are commonly performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like n-hexane with a polar alcohol modifier, such as isopropanol (B130326) or ethanol. The ratio of hexane (B92381) to alcohol is a critical parameter that is adjusted to optimize the separation, balancing resolution and analysis time. A higher proportion of the alcohol modifier generally decreases retention times but may also reduce the separation factor (α) between the enantiomers.

Gas Chromatography (GC): Chiral GC is well-suited for volatile and thermally stable compounds, a category that includes many chiral alcohols. uni-muenchen.de The most common CSPs for GC are based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclic oligosaccharides create a chiral cavity into which one enantiomer fits better than the other, leading to differential retention. Various cyclodextrin (B1172386) derivatives (e.g., permethylated, trifluoroacetylated) are available, offering different selectivities. researchgate.net

Method development in chiral GC primarily involves optimizing the temperature program. An initial isothermal period followed by a slow temperature ramp can effectively resolve the enantiomers. The choice of carrier gas (e.g., helium, hydrogen) and its flow rate are also adjusted to maximize efficiency. Given the structural similarity of 1-(2,4,6-trimethylphenyl)ethan-1-ol to other aromatic alcohols, established methods for compounds like 1-phenylethanol (B42297) can serve as an effective starting point for method development.

Table 1: Illustrative Starting Conditions for Chiral HPLC & GC Method Development Note: These are example conditions based on structurally similar compounds and represent a typical starting point for the analysis of 1-(2,4,6-trimethylphenyl)ethan-1-ol.

| Technique | Chiral Stationary Phase (CSP) Type | Example Column | Mobile Phase / Carrier Gas | Typical Conditions | Detection |

|---|---|---|---|---|---|

| HPLC | Immobilized Polysaccharide | Chiralpak® IA (Amylose derivative) | n-Hexane / Isopropanol (90:10, v/v) | Flow Rate: 1.0 mL/min; Temperature: 25 °C | UV (e.g., 220 nm) |

| GC | Derivatized Cyclodextrin | Astec® CHIRALDEX™ B-PM | Helium | Oven: 120 °C (Isothermal); Inj/Det Temp: 250 °C | FID |

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption. chromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. mdpi.com

For method development, the same chiral stationary phases used in HPLC (e.g., polysaccharide-based) are typically employed in SFC. bgb-analytik.com The mobile phase consists of supercritical CO₂ mixed with a small percentage of a polar organic modifier, such as methanol (B129727) or ethanol. mdpi.comresearchgate.net The percentage of this co-solvent is a key parameter for tuning the elution strength and selectivity. The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for much higher flow rates than in HPLC without a significant loss of chromatographic efficiency, leading to very rapid analyses—often under five minutes. chromatographyonline.com Other parameters optimized during method development include the back pressure and column temperature, which influence the density and solvating power of the supercritical fluid mobile phase.

Table 2: Example Parameters for SFC Method Development Note: These parameters are representative for the chiral separation of alcohols and would be optimized for 1-(2,4,6-trimethylphenyl)ethan-1-ol.

| Parameter | Typical Range / Value | Purpose |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose, Cellulose) | Provides chiral recognition. |

| Mobile Phase | CO₂ with co-solvent (e.g., Methanol) | Elutes the sample from the column. |

| Co-solvent Percentage | 5% - 40% | Adjusts retention time and selectivity. |

| Flow Rate | 2 - 5 mL/min | Enables rapid analysis. |

| Back Pressure | 100 - 200 bar | Maintains the supercritical state of CO₂. |

| Temperature | 30 - 45 °C | Affects mobile phase density and interaction kinetics. |

Optical Rotation Measurement for Enantiopurity Monitoring and Specific Rotation Studies

Optical rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution of an enantiomerically pure compound, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the compound. A polarimeter is used to measure this observed rotation (α).

The specific rotation, [α], is a standardized physical constant for a chiral compound and is calculated from the observed rotation using the following formula: youtube.com

[α] = α / (c × l)

Where:

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in g/mL.

The specific rotation also depends on the temperature and the wavelength of light used, which are typically specified (e.g., [α]²⁰D refers to a measurement at 20°C using the D-line of a sodium lamp). youtube.com

Once the specific rotation of an enantiomerically pure standard of (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol is determined, polarimetry can be used to assess the purity of newly synthesized batches. The optical purity of a sample is calculated by comparing its measured specific rotation to that of the pure enantiomer:

Optical Purity (%) = ([α]sample / [α]pure enantiomer) × 100

For many compounds, optical purity is a direct measure of the enantiomeric excess. While it is a rapid and simple technique, it is less accurate than chromatographic or NMR methods for precise ee determination, especially for samples with very high enantiomeric purity. It is most effective for monitoring the progress of a reaction or for a quick assessment of enantioselectivity.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The current synthesis of (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol and related chiral alcohols often relies on methods that may not be fully aligned with the principles of green chemistry. Future research should prioritize the development of more environmentally benign and efficient synthetic strategies.

Biocatalysis presents a promising avenue, utilizing whole-cell systems or isolated enzymes like alcohol dehydrogenases (ADHs) to achieve high enantioselectivity under mild reaction conditions. rsc.orgnih.gov The use of biocatalysts, such as those derived from Daucus carota (carrot), can reduce the dependence on heavy metal catalysts and toxic reducing agents. rsc.org Furthermore, enzyme-coupled coenzyme regeneration systems can enhance the practicality of these biocatalytic reductions for industrial-scale synthesis. nih.gov

Another key area is the advancement of metal/lipase (B570770) combination systems for the dynamic kinetic resolution (DKR) of racemic alcohols. mdpi.com This approach offers a route to enantiopure products with theoretical yields of 100%. Research could focus on developing novel, non-precious metal catalysts (e.g., based on iron or vanadium) to replace traditional ruthenium catalysts, thereby improving the sustainability of the DKR process. mdpi.com The goal is to create synthetic routes that maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy. illinois.edu

| Synthetic Strategy | Advantages | Research Focus |

| Biocatalysis (e.g., ADHs) | High enantioselectivity, mild conditions, reduced waste. rsc.orgnih.gov | Optimization of reaction conditions, discovery of novel robust enzymes, cofactor recycling systems. rsc.orgrsc.org |

| Dynamic Kinetic Resolution | High theoretical yield (up to 100%), broad substrate scope. mdpi.com | Development of sustainable catalysts (Fe, V), integration into cascade reactions. mdpi.com |

| Asymmetric Hydrogenation | High efficiency and enantioselectivity. nih.gov | Design of new chiral ligands, use of non-precious metal catalysts. |

Expansion of Applications in Novel Asymmetric Transformations and Polymer Science

The chiral framework of this compound makes it a valuable building block for various applications. A significant future direction is its use in pioneering new asymmetric transformations. As a chiral auxiliary or precursor to a chiral catalyst, it could be employed in a wide range of reactions, including aldol (B89426) reactions, Diels-Alder reactions, and conjugate additions, to create new stereogenic centers with high control. nih.gov

In the realm of polymer science, the compound holds potential as a chiral monomer or initiator. Polymerization involving this molecule could lead to the synthesis of novel chiral polymers with unique properties, such as chiral recognition capabilities or specific optical activity. These materials could find applications in chiral chromatography, as sensors, or in the development of advanced optical materials. nih.gov The steric bulk provided by the 2,4,6-trimethylphenyl group could impart interesting conformational properties to the resulting polymers.

Exploration of New Ligand Architectures Based on the Compound's Framework

The development of novel chiral ligands is a cornerstone of progress in asymmetric catalysis. The rigid and sterically defined structure of this compound provides an excellent scaffold for designing new ligand architectures. By chemically modifying the hydroxyl group and the aromatic ring, a diverse library of ligands can be synthesized.

Future research could focus on creating bidentate and multidentate ligands, such as phosphine-alcohol, N-heterocyclic carbene (NHC)-alcohol, or amino-alcohol ligands. nih.govmdpi.com These new ligands could be screened in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, arylation, and allylic alkylation, with the goal of achieving higher catalytic activity and enantioselectivity than existing systems. rsc.orgoup.com The modular design of such ligands would allow for fine-tuning of their steric and electronic properties to suit specific chemical transformations. acs.org

| Ligand Type | Potential Coordinating Atoms | Target Reactions |

| Phosphine-Alcohol | P, O | Asymmetric Hydrogenation, Asymmetric Arylation nih.gov |

| Amino-Alcohol | N, O | Enantioselective Addition of Organozincs to Aldehydes mdpi.com |

| NHC-Alcohol | C (carbene), O | Various Asymmetric Metal-Catalyzed Reactions |

| Hybrid Ligands | P, S, N, O | Asymmetric Allylic Substitution, Hydrogenation oup.com |

Advanced Mechanistic Investigations Through In-Situ Spectroscopic Techniques and Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and processes. Future research should employ advanced in-situ and operando spectroscopic techniques to probe the intimate details of reactions involving this compound or its derivatives. researchgate.netyoutube.com

Techniques such as time-resolved and spatially-resolved infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can provide real-time information on the structure of catalytic active sites, the binding of substrates, and the formation of reaction intermediates under actual reaction conditions. numberanalytics.comunito.itfrontiersin.org This data is invaluable for validating proposed catalytic cycles, identifying catalyst deactivation pathways, and uncovering subtle structural changes that govern enantioselectivity. unito.it Correlating these spectroscopic observations with kinetic data will enable the development of more accurate mechanistic models.

Integration with Flow Chemistry and High-Throughput Screening Methodologies for Process Optimization

To accelerate the discovery and optimization of synthetic routes and catalytic applications for this compound, the integration of modern automation technologies is essential. Flow chemistry and high-throughput screening (HTS) offer powerful platforms for rapid process optimization. rsc.orgresearchgate.net

Continuous flow reactors can improve reaction efficiency, safety, and scalability, particularly for reactions that are difficult to control in traditional batch processes. nih.govumontreal.ca When combined with HTS, a vast number of reaction parameters—such as catalysts, ligands, solvents, and temperatures—can be evaluated in parallel. youtube.com This approach significantly shortens the time required for the discovery of optimal reaction conditions. nih.gov For instance, a library of ligands based on the compound's framework could be rapidly synthesized and screened for a specific asymmetric transformation, leading to the swift identification of highly effective catalysts. youtube.comnih.gov This synergy between flow chemistry and HTS will be a key driver for unlocking the full potential of this chiral building block. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.